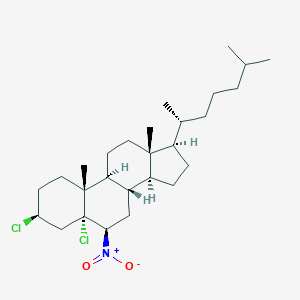

5-甲氧基-2-甲基-3-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitroaniline derivatives often involves multi-step reactions starting from simpler aniline compounds. For instance, the synthesis of N-methyl-5-methoxyl-2-nitroaniline involves a four-step process starting from 5-chloro-2-nitroaniline, including substitution, acetylation, methylation, and deacetylation to yield the title compound . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is synthesized from 4-methoxyaniline through cyclization, nitration, and chlorination . These methods suggest that the synthesis of 5-Methoxy-2-methyl-3-nitroaniline could also be achieved through a series of carefully selected reactions, starting from an appropriate aniline precursor.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 2-methyl-5-nitroaniline salts has been determined by single-crystal X-ray diffraction, revealing important hydrogen-bonding patterns and interactions between molecules . Similarly, the structure of a compound synthesized from N-methylaniline and 5-nitrofuran-2-carboxylic acid was elucidated using single-crystal X-ray diffraction, showing a tetrameric, proton-transfer formation . These studies indicate that the molecular structure of 5-Methoxy-2-methyl-3-nitroaniline could also be analyzed using similar techniques to understand its crystallography and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of nitroaniline derivatives can be influenced by the presence of different substituents on the aromatic ring. For instance, the introduction of nitro and amino groups in certain positions on the dibenzo[c,h][1,6]naphthyridin-6-one ring system affects the compound's topoisomerase-I targeting activity and cytotoxicity . This suggests that the chemical reactions and biological activities of 5-Methoxy-2-methyl-3-nitroaniline could be similarly influenced by its nitro, methoxy, and methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives, such as melting points, solubility, and spectral characteristics, are often determined by their molecular structure. The IR spectra of 2-methyl-5-nitroaniline salts provide insights into the strength of hydrogen bonds within the crystal structures . Additionally, the synthesis of 2-nitro-4-methoxyaniline, an intermediate of omeprazole, demonstrates the importance of optimizing reaction conditions to achieve high yields, which is relevant for industrial applications . These findings can be extrapolated to predict that 5-Methoxy-2-methyl-3-nitroaniline would have distinct physical and chemical properties that could be fine-tuned through synthetic modifications.

科学研究应用

合成和结构分析

5-甲氧基-2-甲基-3-硝基苯胺已被研究用于合成各种化合物和理解分子结构的作用。例如,Kulkarni等人(1987年)探讨了其在咪唑参与的亲核取代中的应用,展示了它在有机合成中的实用性(Kulkarni, Grimmett, Hanton & Simpson, 1987)。同样,Hernández-Paredes等人(2016年)通过X射线衍射和拉曼光谱分析了其分子结构和氢键模式,以更好地理解晶体结构中的分子间力(Hernández-Paredes,Carrillo-Torres,Lopez-Zavala,Sotelo-Mundo,Hernández-Negrete,Ramírez和Álvarez-Ramos,2016年)。

药物应用

在药物研究中,5-甲氧基-2-甲基-3-硝基苯胺已被用作试剂。Teixeira等人(2011年)展示了其在药物配方中乙炔雌二醇的分光光度测定中的应用,突出了其在分析化学中的相关性(Teixeira, Teixeira, Bueno, Brito, Dantas & Costa, 2011)。

材料科学

该化合物还在材料科学中找到了应用。例如,Khalid等人(2020年)使用5-甲氧基-2-甲基-3-硝基苯胺合成了功能化的不对称单酮姜黄素,展示了其在为各种应用创建新材料中的实用性(Khalid, Ali, Adeel, Din, Tahir, Rodrigues-Filho, Iqbal & Khan, 2020)。

化学合成

赵彦金(2007年)利用5-甲氧基-2-甲基-3-硝基苯胺合成苯并咪唑衍生物,表明了其在复杂有机化合物生产中的重要性(Zhao Yan-jin, 2007)。

安全和危害

The safety data sheet for nitro compounds like 5-Methoxy-2-methyl-3-nitroaniline indicates that they may cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling these compounds .

属性

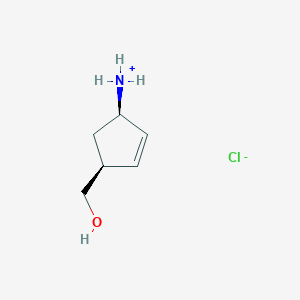

IUPAC Name |

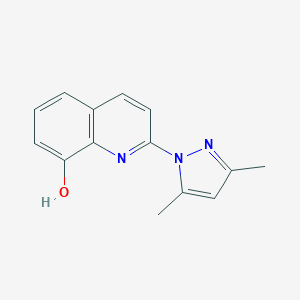

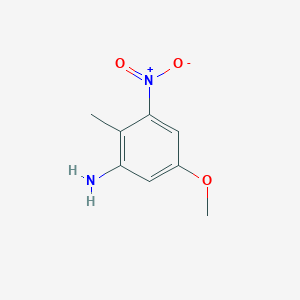

5-methoxy-2-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNLWRNYOLNTCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

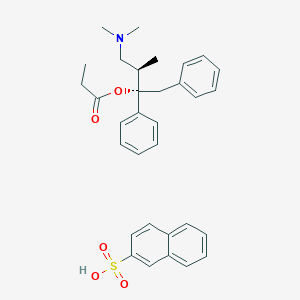

CC1=C(C=C(C=C1[N+](=O)[O-])OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646921 |

Source

|

| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-3-nitroaniline | |

CAS RN |

16024-30-9 |

Source

|

| Record name | 5-Methoxy-2-methyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。